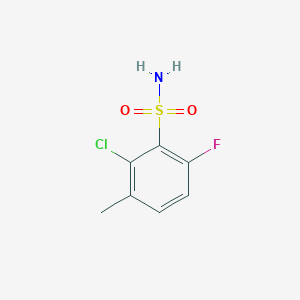![molecular formula C22H20N2O4 B13991544 2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 5871-94-3](/img/structure/B13991544.png)
2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Industrial methods also focus on the scalability of the process, ensuring that large quantities of the compound can be produced in a cost-effective manner.
化学反応の分析
Types of Reactions
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-hydroxybenzaldehyde, while reduction of the carbonyl group can produce 3-(4-hydroxyphenyl)propanol.
科学的研究の応用
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism by which 2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the diphenylcarbamoyl group.
Diphenylcarbamoyl chloride: Used as a reagent in the synthesis of the target compound.
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but lacks the diphenylcarbamoylamino group.
Uniqueness
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both the diphenylcarbamoylamino and hydroxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
5871-94-3 |
|---|---|
分子式 |
C22H20N2O4 |
分子量 |
376.4 g/mol |
IUPAC名 |
2-(diphenylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H20N2O4/c25-19-13-11-16(12-14-19)15-20(21(26)27)23-22(28)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,25H,15H2,(H,23,28)(H,26,27) |
InChIキー |
JBRTTYMKLZTNNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Dimethylcarbamothioyl)sulfanyl]hexanoic acid](/img/structure/B13991463.png)





![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)





![6-(tert-Butyl)-N-phenyldibenzo[b,d]furan-4-amine](/img/structure/B13991551.png)
